molecular formula C17H17N3O5 B2839230 N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899978-82-6

N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No.: B2839230
CAS No.: 899978-82-6
M. Wt: 343.339
InChI Key: QEBAHXQBKYZRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-Methoxybenzyl)-N2-(2-Methyl-5-Nitrophenyl)Oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-C(O)-C(O)-N) backbone. Its structure features two distinct aromatic substituents:

  • N1-substituent: A 2-methoxybenzyl group (methoxy at the ortho position of the benzyl ring).
  • N2-substituent: A 2-methyl-5-nitrophenyl group (methyl at the ortho position and nitro at the para position of the phenyl ring).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-11-7-8-13(20(23)24)9-14(11)19-17(22)16(21)18-10-12-5-3-4-6-15(12)25-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBAHXQBKYZRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of 2-methoxybenzylamine with 2-methyl-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of N1-(2-hydroxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide.

    Reduction: Formation of N1-(2-methoxybenzyl)-N2-(2-methyl-5-aminophenyl)oxalamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Potential use in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include oxalamides with aromatic or heterocyclic substituents. Key examples from the evidence are:

Compound Name N1-Substituent N2-Substituent Key Features References
Target Compound 2-Methoxybenzyl 2-Methyl-5-Nitrophenyl Nitro group enhances electron-withdrawing effects; methyl improves lipophilicity. N/A
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Potent umami agonist; approved as a flavoring agent (FEMA 4233).
FAO/WHO No. 1768 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Rapid metabolism in rat hepatocytes; no amide hydrolysis observed.
FAO/WHO No. 1769 2-Methoxy-4-methylphenyl 2-(5-Methylpyridin-2-yl)ethyl Methyl and pyridyl groups enhance metabolic stability.
BNM-III-170 4-Chloro-3-fluorophenyl Complex indenyl-guanidine CD4-mimetic compound; synthesized for antiviral research.

Key Structural Insights :

  • Electron-Withdrawing Groups: The nitro group in the target compound contrasts with the methoxy or methyl groups in analogues like S336 or No. 1767. This difference may alter metabolic pathways or receptor-binding affinity.
  • Heterocyclic vs. Aromatic Substituents : Pyridyl groups (e.g., in S336) enhance water solubility and interaction with polar receptors, whereas purely aromatic substituents (e.g., in the target compound) may prioritize lipophilicity .
Umami Agonist Activity

S336 and related oxalamides are validated umami agonists with EC₅₀ values in the nanomolar range for hTAS1R1/hTAS1R3 activation . The target compound’s nitro group may reduce potency due to steric hindrance or altered electronic interactions, though experimental data are lacking.

Metabolic Pathways
  • Amide Hydrolysis: Unlike N-(heptan-4-yl)benzamide derivatives, oxalamides like S336 and No. 1768 resist amide hydrolysis in rat hepatocytes, favoring oxidation or glucuronidation instead . The nitro group in the target compound may accelerate oxidative metabolism due to electron withdrawal.
  • The target compound’s nitro group could lower this threshold if metabolites are toxicologically active.

Biological Activity

N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound belongs to the class of oxalamides, characterized by the presence of an oxalamide functional group. Its molecular formula is C17H17N3O5C_{17}H_{17}N_{3}O_{5} with a molecular weight of 343.33 g/mol. The compound features two distinct aromatic rings, which contribute to its chemical behavior and potential biological activities.

Synthesis

The synthesis typically involves the reaction of 2-methoxybenzylamine with 2-methyl-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in dichloromethane at low temperatures to ensure the formation of the desired product, followed by purification through column chromatography.

The precise mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific molecular targets within biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been explored for its anticancer properties . Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specifically, it has shown efficacy against breast cancer and leukemia cell lines.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar oxalamide derivatives is useful:

Compound NameStructural FeaturesBiological Activity
N1-(2-methoxybenzyl)-N2-(2-chlorophenyl)oxalamideChlorine substituent instead of nitro groupModerate antimicrobial activity
N1-(3-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamideDifferent methoxy position; additional methyl groupEnhanced anticancer activity

The presence of the nitro group in this compound is believed to enhance its reactivity and biological activity compared to other derivatives lacking this feature.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study involving breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis, indicating its potential as a chemotherapeutic agent.
  • Case Study 2 : In antimicrobial assays, the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, supporting further exploration for antibiotic development.

Q & A

Q. What are the key considerations for synthesizing N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide?

Synthesis requires multi-step protocols involving oxalyl chloride and amine precursors under controlled conditions. Key steps include:

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) to solubilize reactants and stabilize intermediates .
  • Reaction atmosphere : Inert gas (e.g., nitrogen) to prevent oxidation of sensitive nitro or methoxy groups .
  • Temperature control : Reflux conditions (e.g., 80–100°C) for coupling reactions to minimize side products like hydrolyzed intermediates .
  • Purification : Column chromatography or recrystallization to isolate high-purity product (>95%) .

Q. How is the structural integrity of this compound validated?

Methodological validation involves:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxybenzyl proton signals at δ 3.8–4.1 ppm; nitro group absence in aliphatic regions) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What structural features influence its reactivity and bioactivity?

Critical features include:

  • Nitro group : Enhances electrophilicity and potential for redox activity, impacting enzyme inhibition .
  • Methoxybenzyl group : Improves lipophilicity for membrane permeability and modulates π-π stacking in target binding .
  • Oxalamide backbone : Facilitates hydrogen bonding with biological targets (e.g., kinases, receptors) .

Q. What solvents and conditions are optimal for handling this compound?

  • Solubility : Moderate in polar aprotic solvents (DMF, DMSO) and poor in water .
  • Stability : Store at –20°C under nitrogen to prevent hydrolysis of the oxalamide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data?

Contradictions (e.g., variable IC₅₀ values across cell lines) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Cellular context : Compare activity in in vitro (e.g., purified enzymes) vs. in vivo models (e.g., tumor xenografts) to identify off-target effects .
  • Metabolic stability : Assess liver microsome stability to rule out rapid degradation masking true potency .

Q. How can synthesis be optimized for scalability without compromising yield?

Strategies include:

  • Orthogonal protection : Use Boc/benzyl groups to prevent side reactions during amine coupling .
  • Catalyst screening : Pd-based catalysts for Ullman-type couplings to reduce reaction time .
  • Flow chemistry : Continuous processing to maintain inert conditions and improve reproducibility .

Q. What methodologies elucidate its mechanism of action in complex biological systems?

  • Binding assays : Surface plasmon resonance (SPR) to quantify affinity for suspected targets (e.g., kinases) .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment in cell models .
  • Molecular dynamics (MD) simulations : Predict binding modes with targets like COX-2 or EGFR .

Q. How do structural modifications affect its pharmacological profile?

Case studies of analogs show:

  • Nitro → cyano substitution : Reduces cytotoxicity while retaining target affinity (e.g., in thiophene-modified analogs) .
  • Methoxy → ethoxy : Enhances metabolic stability but may reduce blood-brain barrier penetration .
  • Heterocyclic replacements : Thiophene or morpholine groups improve solubility but alter target selectivity .

Q. How can stability under physiological conditions be improved?

  • Prodrug design : Mask oxalamide with ester groups to prevent hydrolysis in plasma .
  • Co-crystallization : With cyclodextrins to enhance aqueous solubility and shelf life .

Q. What computational tools predict its interactions with novel targets?

  • Docking software (AutoDock, Glide) : Screen against protein databases (e.g., PDB) to prioritize experimental targets .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.